molecular formula C11H13NO3 B1432506 2-(4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YL)ACETIC ACID CAS No. 1368688-55-4

2-(4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YL)ACETIC ACID

Cat. No.: B1432506
CAS No.: 1368688-55-4
M. Wt: 207.23 g/mol
InChI Key: VZFLLRKDLKZDOO-UHFFFAOYSA-N
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Description

2-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid is a chemical compound with the molecular formula C11H13NO3. It is a member of the benzoxazine family, which is known for its diverse biological activities and applications in various fields of science and industry .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring .

Scientific Research Applications

2-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzoxazine ring structure allows it to bind to various enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid
  • **4-Benzoyl-3,4-dihydro-2H-1,4-benzoxazin

Properties

CAS No.

1368688-55-4

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(4-methyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid

InChI

InChI=1S/C11H13NO3/c1-12-8(6-11(13)14)7-15-10-5-3-2-4-9(10)12/h2-5,8H,6-7H2,1H3,(H,13,14)

InChI Key

VZFLLRKDLKZDOO-UHFFFAOYSA-N

SMILES

CN1C(COC2=CC=CC=C21)CC(=O)O

Canonical SMILES

CN1C(COC2=CC=CC=C21)CC(=O)O

Origin of Product

United States

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